molecular formula C24H31N5O3 B2615291 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide CAS No. 1797091-67-8

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide

Cat. No.: B2615291
CAS No.: 1797091-67-8
M. Wt: 437.544
InChI Key: XAEVBTWSHQDZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H31N5O3 and its molecular weight is 437.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activities

Studies have explored the synthesis and biological evaluation of novel piperidine derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. These compounds, by inhibiting in vivo angiogenesis and exhibiting DNA binding and cleavage capabilities, show promise as anticancer agents. The modifications on the phenyl ring of the side chain, particularly the presence of electron-donating and withdrawing groups, are crucial in determining their anticancer potency by affecting both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).

Antimicrobial Applications

Research into pyrimidino derivatives has revealed their potential as antimicrobial agents. By synthesizing and assessing the antimicrobial activity of these compounds, it has been found that they exhibit synergistic effects when combining indole and benzene nuclei in a single molecule, leading to enhanced antimicrobial efficacy (Chauhan et al., 2017).

Analgesic and Anti-inflammatory Properties

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has demonstrated significant analgesic and anti-inflammatory activities. These compounds have shown to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), with some showing higher COX-2 selectivity and comparable analgesic and anti-inflammatory effectiveness to standard drugs (Abu-Hashem et al., 2020).

Neuroinflammation Imaging

One study focused on the synthesis of a compound for potential use as a PET agent to image the IRAK4 enzyme in neuroinflammation contexts. The compound synthesized demonstrated a high radiochemical yield and purity, suggesting its applicability in neuroinflammatory disease imaging (Wang et al., 2018).

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-3-31-23(32-4-2)16-25-24(30)19-9-12-28(13-10-19)21-15-22(27-17-26-21)29-14-11-18-7-5-6-8-20(18)29/h5-8,11,14-15,17,19,23H,3-4,9-10,12-13,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEVBTWSHQDZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1CCN(CC1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.